N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
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Overview
Description
N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isopropylphenyl Intermediate: This involves the alkylation of a phenyl ring with isopropyl groups under Friedel-Crafts alkylation conditions.
Introduction of the Pyridinylmethyl Group: This step involves the reaction of the isopropylphenyl intermediate with a pyridinylmethylamine derivative under nucleophilic substitution conditions.
Formation of the Vinylbenzamide Core: The final step involves the coupling of the intermediate with a benzamide derivative under amide bond formation conditions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, sulfonating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Isopropylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide: Unique due to its specific structure and combination of functional groups.
Other Benzamides: Compounds with similar benzamide cores but different substituents, leading to different properties and applications.
Pyridinylmethyl Derivatives: Compounds with pyridinylmethyl groups, which may have similar biological activities but different chemical properties.
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
624726-76-7 |
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Molecular Formula |
C25H25N3O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-18(2)21-12-10-19(11-13-21)15-23(28-24(29)22-8-4-3-5-9-22)25(30)27-17-20-7-6-14-26-16-20/h3-16,18H,17H2,1-2H3,(H,27,30)(H,28,29)/b23-15- |
InChI Key |
CAVWYZCAGHMCBG-HAHDFKILSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CN=CC=C2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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